
(1S)-trans-Y-Cyhalothrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. The compound is a stereoisomer of cyhalothrin, which enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-Y-Cyhalothrin involves several key steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-phenoxybenzaldehyde.
Formation of the Intermediate: The intermediate is then subjected to a series of reactions, including the formation of an oxime, followed by Beckmann rearrangement to yield the corresponding amide.
Cyclization: The amide undergoes cyclization to form the core structure of the pyrethroid.
Stereoselective Reduction: The final step involves a stereoselective reduction to obtain the (1S)-trans isomer of Y-Cyhalothrin.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to isolate the desired isomer.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-trans-Y-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.
Reduction Products: Reduction results in the formation of alcohols and alkanes.
Substitution Products: Substitution reactions produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-trans-Y-Cyhalothrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and insecticide mechanisms.
Biology: Investigated for its effects on insect physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on pests.
Industry: Widely used in agricultural practices to protect crops from pest infestations.
Wirkmechanismus
The mechanism of action of (1S)-trans-Y-Cyhalothrin involves:
Target Sites: The compound targets the nervous system of insects, specifically the voltage-gated sodium channels.
Pathways: It prolongs the opening of sodium channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect.
Molecular Targets: The primary molecular targets are the sodium channels in the nerve cells of insects.
Vergleich Mit ähnlichen Verbindungen
Cyhalothrin: A non-stereoisomeric form with similar insecticidal properties.
Permethrin: Another pyrethroid insecticide with a different stereochemistry.
Deltamethrin: A more potent pyrethroid with a different chemical structure.
Uniqueness:
Stereochemistry: The (1S)-trans isomer of Y-Cyhalothrin exhibits higher biological activity compared to its non-stereoisomeric counterparts.
Efficacy: It has a broader spectrum of activity and is effective at lower concentrations.
Safety: It is relatively safer for non-target organisms, including mammals, due to its specific mode of action.
Eigenschaften
CAS-Nummer |
76703-68-9 |
|---|---|
Molekularformel |
C₂₃H₁₉ClF₃NO₃ |
Molekulargewicht |
449.85 |
Synonyme |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



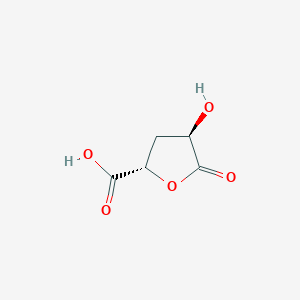
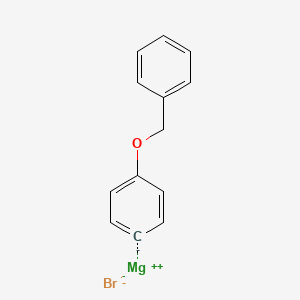

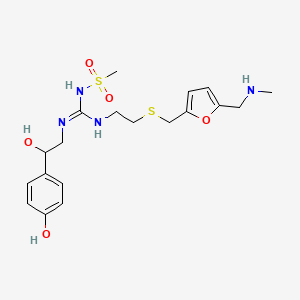
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
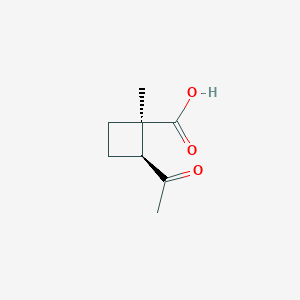

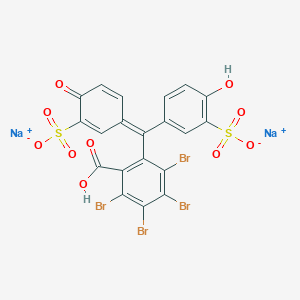
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
